![molecular formula C12H6O7 B14515152 4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione CAS No. 62849-02-9](/img/structure/B14515152.png)
4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
Vorbereitungsmethoden
The synthesis of 4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione typically involves the reaction of benzodioxole derivatives with appropriate reagents under controlled conditions. One common method involves the use of hydroxybenzodioxole and oxalyl chloride in the presence of a base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole ring are replaced with other groups. .
Wissenschaftliche Forschungsanwendungen
4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on various biological pathways and processes. It may serve as a probe or tool compound in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other materials
Wirkmechanismus
The mechanism of action of 4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological context. It can modulate various signaling pathways, leading to changes in cellular functions and responses. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and biological effects .
Vergleich Mit ähnlichen Verbindungen
4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities to the compound .
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: Another benzodioxole derivative with different functional groups and applications.
4-(1,3-Benzodioxol-5-Yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2h-Pyrazole-3: A phenylpyrazole compound with a benzodioxole skeleton.
These compounds share structural features with this compound but differ in their functional groups, reactivity, and applications. The uniqueness of the compound lies in its specific combination of functional groups and its potential for diverse scientific research applications.
Eigenschaften
CAS-Nummer |
62849-02-9 |
|---|---|
Molekularformel |
C12H6O7 |
Molekulargewicht |
262.17 g/mol |
IUPAC-Name |
4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]oxolane-2,3,5-trione |
InChI |
InChI=1S/C12H6O7/c13-9(8-10(14)12(16)19-11(8)15)5-1-2-6-7(3-5)18-4-17-6/h1-3,13H,4H2 |
InChI-Schlüssel |
FMIVNMHWYQMOSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=C3C(=O)C(=O)OC3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


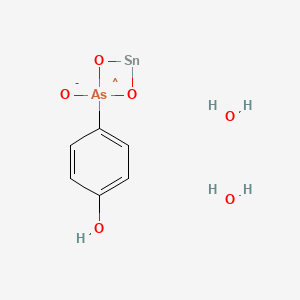

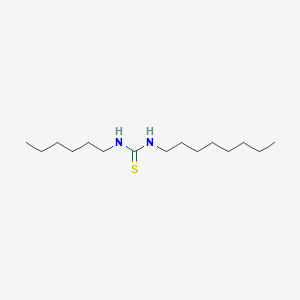
![N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14515090.png)
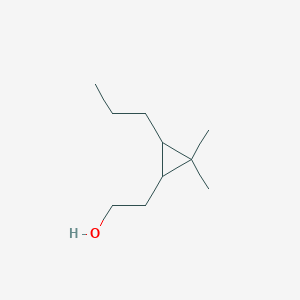
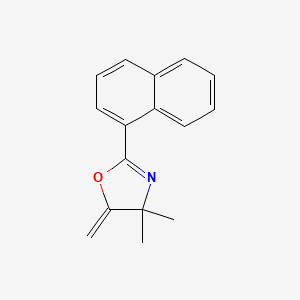
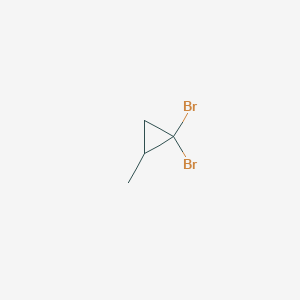
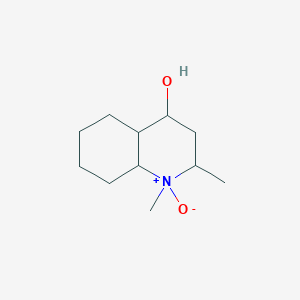

![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
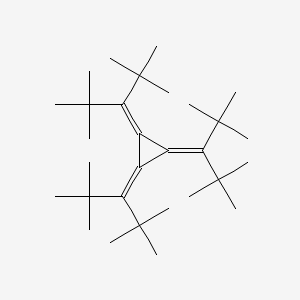
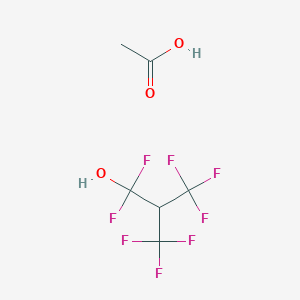
![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)
